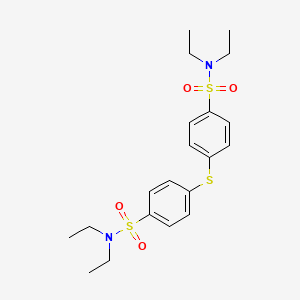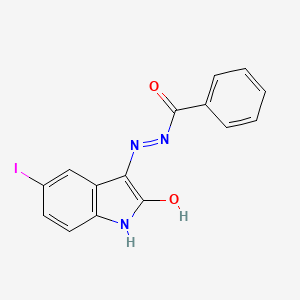
4,4'-thiobis(N,N-diethylbenzenesulfonamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
'4,4'-thiobis(N,N-diethylbenzenesulfonamide)' is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is also known as 'TDBS' and is a sulfonamide-based compound. TDBS is widely used in various fields of research, including biochemistry, pharmacology, and material science.
Mecanismo De Acción
The exact mechanism of action of TDBS is not yet fully understood. It is believed that TDBS acts as a chelating agent, forming stable complexes with metal ions. The complex formation between TDBS and metal ions has been studied using various spectroscopic techniques, including UV-Vis, IR, and NMR spectroscopy.
Biochemical and Physiological Effects:
TDBS has been shown to exhibit various biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties. TDBS has also been shown to inhibit the growth of cancer cells. In addition, TDBS has been shown to have neuroprotective effects and can protect against ischemic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TDBS has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in a wide range of applications. TDBS is also relatively inexpensive compared to other chelating agents. However, TDBS has some limitations. It has low solubility in water, which can limit its use in aqueous solutions. TDBS can also form complexes with other metal ions, which can interfere with the analysis of the metal of interest.
Direcciones Futuras
There are several future directions for the research on TDBS. One area of research is the development of TDBS-based sensors for the detection of metal ions in environmental and biological samples. Another area of research is the synthesis of TDBS-based MOFs and coordination polymers for applications in gas storage and separation. Additionally, the potential use of TDBS as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative diseases, warrants further investigation.
Conclusion:
In conclusion, '4,4'-thiobis(N,N-diethylbenzenesulfonamide)' is a versatile compound that has a wide range of applications in scientific research. Its unique properties make it an attractive compound for use in various fields, including biochemistry, pharmacology, and material science. TDBS has several advantages for lab experiments, but it also has some limitations. Further research is needed to explore the potential of TDBS in various applications and to develop new TDBS-based compounds with improved properties.
Métodos De Síntesis
TDBS can be synthesized using a simple two-step process. The first step involves the reaction of diethylamine with benzenesulfonyl chloride to form N,N-diethylbenzenesulfonamide. In the second step, sulfur is added to the reaction mixture to form TDBS. The reaction is carried out under reflux conditions in the presence of a suitable solvent.
Aplicaciones Científicas De Investigación
TDBS has been extensively studied for its various applications in scientific research. It has been used as a reagent for the determination of various metal ions, including copper, nickel, and cobalt. TDBS has also been used as a surfactant for the preparation of metal nanoparticles. In addition, TDBS has been used as a ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Propiedades
IUPAC Name |
4-[4-(diethylsulfamoyl)phenyl]sulfanyl-N,N-diethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4S3/c1-5-21(6-2)28(23,24)19-13-9-17(10-14-19)27-18-11-15-20(16-12-18)29(25,26)22(7-3)8-4/h9-16H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRBMOXRCVALDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)SC2=CC=C(C=C2)S(=O)(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(diethylsulfamoyl)phenyl]sulfanyl-N,N-diethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chloro-2-methylphenoxy)acetyl]-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6045537.png)
![2-({2-cyano-3-[5-(2,5-dichlorophenyl)-2-furyl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6045539.png)
![methyl 5-ethyl-2-{[(isobutylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B6045547.png)
methanone](/img/structure/B6045552.png)


![2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine](/img/structure/B6045570.png)
![3-{[3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B6045573.png)
![N~2~-acetyl-N~1~-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N~1~-methylglycinamide](/img/structure/B6045595.png)
![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6045597.png)
![1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one](/img/structure/B6045615.png)
![1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6045624.png)
![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-(methoxymethyl)piperidine](/img/structure/B6045642.png)
![N-(2-fluorophenyl)-3-[3-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide](/img/structure/B6045643.png)